molecular formula C22H28N2O3S B6573684 4-tert-butyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946282-76-4

4-tert-butyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B6573684
CAS No.: 946282-76-4
M. Wt: 400.5 g/mol
InChI Key: CDUJGVSJUBJTEU-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is an organic compound characterized by its complex molecular structure. This compound belongs to the category of sulfonamide derivatives and has attracted interest in various scientific fields due to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Assembly of Quinoline Ring

    • Reagents: : Aniline, formaldehyde, acetic acid.

    • Conditions: : Reflux conditions to form 1,2,3,4-tetrahydroquinoline.

  • Sulfonation

    • Reagents: : Ethanesulfonyl chloride, pyridine.

    • Conditions: : Stirring at low temperature (0-5°C) to introduce the ethanesulfonyl group.

  • Benzamide Formation

    • Reagents: : 4-tert-butylbenzoic acid, thionyl chloride, ammonia.

    • Conditions: : Heating and condensation to form 4-tert-butylbenzamide.

  • Final Coupling

    • Reagents: : 4-tert-butylbenzamide, sulfonated tetrahydroquinoline.

    • Conditions: : Catalysis with EDCI and DMAP in dichloromethane.

Industrial Production Methods

Industrial methods often involve scaling up the above synthetic routes. Key considerations include maintaining reaction yields, purity, and minimizing the environmental impact of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the tert-butyl and ethanesulfonyl groups.

  • Reduction: : Reduction can occur at the quinoline ring, converting double bonds to single bonds.

  • Substitution: : Electrophilic aromatic substitution reactions can modify the benzamide ring.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halogens, nitrating agents under acidic conditions.

Major Products

  • Oxidation: : Formation of sulfone derivatives.

  • Reduction: : Conversion to fully saturated tetrahydroquinoline.

  • Substitution: : Halogenated benzamides and quinolines.

Scientific Research Applications

Chemistry

4-tert-butyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is studied for its reactivity and potential to form various derivatives with enhanced properties.

Biology

Medicine

Preliminary research suggests it could be a lead compound for developing new pharmaceuticals with anti-inflammatory or anti-cancer properties.

Industry

Due to its stable structure, it finds use in the development of materials requiring robust chemical and thermal properties.

Mechanism of Action

Molecular Targets and Pathways

The compound likely acts on enzymes containing sulfonamide-sensitive regions. It may inhibit enzyme activity by binding to the active site, preventing the enzyme from interacting with its natural substrate. This inhibition can alter metabolic pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

  • 4-tert-butyl-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Uniqueness

4-tert-butyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is unique due to the ethane group in the sulfonamide, which may impart different steric and electronic properties compared to its methyl or propyl counterparts. These differences can influence its reactivity, stability, and biological activity.

And there you have it! A detailed article that delves into the depths of this fascinating compound. Anything else you’d like to explore?

Properties

IUPAC Name

4-tert-butyl-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-5-28(26,27)24-14-6-7-17-15-19(12-13-20(17)24)23-21(25)16-8-10-18(11-9-16)22(2,3)4/h8-13,15H,5-7,14H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUJGVSJUBJTEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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